molecular formula C16H17N3O2S B14135041 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one CAS No. 88735-47-1

3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one

Cat. No.: B14135041
CAS No.: 88735-47-1
M. Wt: 315.4 g/mol
InChI Key: XYMISFWIUUPXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that features a thiazole ring, an amino group, and a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through the reaction of a suitable precursor with a thioamide The benzopyran structure is then introduced through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The thiazole ring and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzopyran structure may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-1,3-thiazol-4-yl)-7-(dimethylamino)-2H-1-benzopyran-2-one
  • 3-(2-Amino-1,3-thiazol-4-yl)-7-(methylamino)-2H-1-benzopyran-2-one

Uniqueness

3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and structural features make it distinct from other similar compounds, potentially offering unique advantages in its applications.

Properties

CAS No.

88735-47-1

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-7-(diethylamino)chromen-2-one

InChI

InChI=1S/C16H17N3O2S/c1-3-19(4-2)11-6-5-10-7-12(13-9-22-16(17)18-13)15(20)21-14(10)8-11/h5-9H,3-4H2,1-2H3,(H2,17,18)

InChI Key

XYMISFWIUUPXII-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.